

Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl-PEG10-Ots**

Cat. No.: **B11930241**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG10-Ots is a heterobifunctional crosslinker featuring a benzyl-protected polyethylene glycol (PEG) chain of ten ethylene glycol units, terminating in a tosylate group. This molecule is of significant interest to researchers in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based PROTAC linker, **Benzyl-PEG10-Ots** facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, bringing the two in proximity to induce ubiquitination and subsequent degradation of the target protein.^{[1][2][3]} The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.^[4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to various functional groups on target ligands.^[5]

This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental considerations for **Benzyl-PEG10-Ots**.

Chemical Structure and Properties

The chemical structure of **Benzyl-PEG10-Ots** consists of a benzyl ether at one terminus of a ten-unit polyethylene glycol chain, and a tosylate ester at the other.

Molecular Formula: C₃₄H₅₄O₁₃S^{[2][3][6]}

Molecular Weight: 702.85 g/mol [\[2\]](#)[\[3\]](#)[\[6\]](#)

While specific experimental data for the physical properties of **Benzyl-PEG10-Ots** are not readily available in the public domain, the properties of related compounds can provide useful estimations.

Table 1: Physicochemical Properties of **Benzyl-PEG10-Ots** and Related Compounds

Property	Benzyl-PEG10-Ots	Benzyl Alcohol	Benzyl Tosylate
Molecular Formula	$C_{34}H_{54}O_{13}S$	C_7H_8O	$C_{14}H_{14}O_3S$
Molecular Weight (g/mol)	702.85	108.14	262.33 [7]
Appearance	Not specified (likely a viscous oil or waxy solid)	Colorless liquid [8]	Not specified
Boiling Point (°C)	Not available	205.3	Not available
Melting Point (°C)	Not available	-15.2	Not available
Density (g/cm³)	Not available	1.044	Not available
Solubility	Soluble in organic solvents (e.g., DCM, DMF, DMSO). The PEG chain imparts some water solubility.	Soluble in water, alcohol, ether, chloroform [8]	Not available

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **Benzyl-PEG10-Ots** are not publicly available. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (Benzyl & Tosyl): Multiple signals in the range of δ 7.2-7.9 ppm.

- Benzyl CH₂: A singlet around δ 4.5 ppm.
- PEG Backbone $(-\text{OCH}_2\text{CH}_2)_9-$: A complex multiplet centered around δ 3.6 ppm.[9][10]
- CH₂ adjacent to Tosylate: A triplet around δ 4.1-4.2 ppm.
- Tosyl CH₃: A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
- PEG Backbone: A prominent signal around δ 70 ppm.
- Benzyl CH₂: A signal around δ 73 ppm.
- CH₂ adjacent to Tosylate: A signal around δ 69 ppm.
- Tosyl CH₃: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

- C-H stretch (aromatic): $\sim 3030 \text{ cm}^{-1}$
- C-H stretch (aliphatic): $\sim 2870 \text{ cm}^{-1}$
- C=C stretch (aromatic): ~ 1600 and 1495 cm^{-1}
- C-O-C stretch (ether): Strong, broad band around 1100 cm^{-1} [11]
- S=O stretch (sulfonate): ~ 1350 and 1175 cm^{-1}
- S-O-C stretch (sulfonate ester): $\sim 950 \text{ cm}^{-1}$

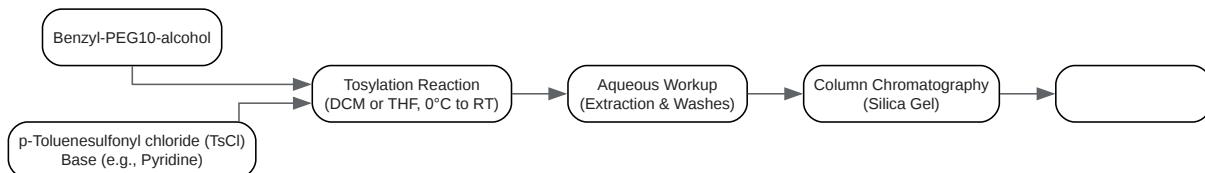
Experimental Protocols

Synthesis of Benzyl-PEG10-Ots

While a specific, detailed protocol for the synthesis of **Benzyl-PEG10-Ots** is not publicly available, a general procedure can be adapted from established methods for the tosylation of

PEG alcohols. The synthesis would typically involve the reaction of Benzyl-PEG10-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Materials:


- Benzyl-PEG10-alcohol[1]
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine (as a base and solvent)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure (General):

- Dissolve Benzyl-PEG10-alcohol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
- Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding water.
- Extract the product with DCM.

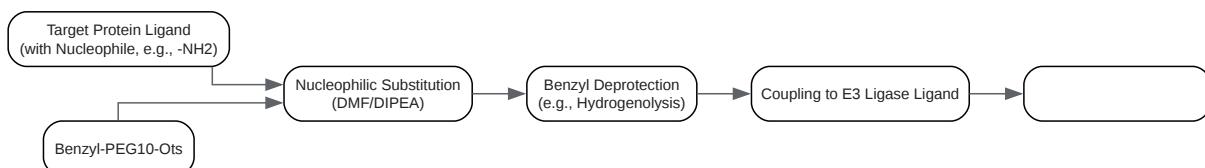
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Diagram 1: Synthetic Workflow for **Benzyl-PEG10-Ots**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Benzyl-PEG10-Ots**.

Use of Benzyl-PEG10-Ots in PROTAC Synthesis


Benzyl-PEG10-Ots serves as a versatile linker for conjugating a nucleophilic group on a target protein ligand. A common nucleophile is a primary or secondary amine, or a thiol group.

General Protocol for Conjugation to an Amine-Containing Ligand:

- Dissolve the amine-containing target protein ligand in a suitable aprotic solvent such as DMF or DMSO.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.
- Add a solution of **Benzyl-PEG10-Ots** in the same solvent to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by LC-MS.

- Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC precursor.

Diagram 2: PROTAC Synthesis using **Benzyl-PEG10-Ots**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl-PEG10-alcohol | CAS#:908258-44-6 | Chemsoc [chemsoc.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Benzyl-PEG10-Ots | whatman (沃特曼) [fluoroprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl-PEG2-Tos, 4981-83-3 | BroadPharm [broadpharm.com]
- 6. Benzyl-PEG10-Ots [amp.chemicalbook.com]
- 7. Benzyl tosylate | C14H14O3S | CID 160558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- To cite this document: BenchChem. [Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11930241#benzyl-peg10-ots-chemical-properties-and-structure\]](https://www.benchchem.com/product/b11930241#benzyl-peg10-ots-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com